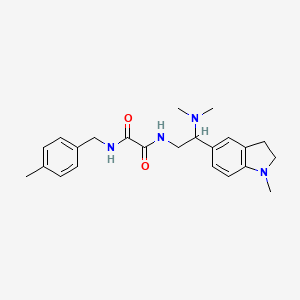

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Description

Historical Development in Oxalamide Research

Oxalamides, characterized by the $$-\text{NH}-\text{CO}-\text{CO}-\text{NH}-$$ core, have evolved from early applications in polymer chemistry to pivotal roles in medicinal chemistry. The discovery of their hydrogen-bonding capacity and conformational adaptability spurred interest in their use as enzyme inhibitors and supramolecular scaffolds. Early studies focused on symmetric oxalamides, but asymmetric variants like this compound emerged in the late 2000s, driven by advances in peptide coupling and heterocyclic chemistry.

A key milestone was the recognition of oxalamides’ ability to stabilize secondary structures in peptides, enabling interactions with biological targets such as cyclooxygenases (COXs) and apoptosis regulators. For instance, dimeric ferrocene-oxalamide hybrids demonstrated tunable cytotoxicity against cancer cells, highlighting the pharmacophore’s versatility. The incorporation of indoline and benzyl substituents in the target compound reflects iterative optimization to enhance target affinity and metabolic stability.

Positioning Within Contemporary Medicinal Chemistry

In modern drug discovery, the compound’s design aligns with three strategic priorities:

- Targeted Flexibility : The dimethylamino group and indoline ring introduce torsional flexibility, enabling adaptation to hydrophobic enzyme pockets. This contrasts with rigid planar scaffolds, as seen in earlier COX inhibitors.

- Dual Hydrogen-Bonding Capacity : The oxalamide bridge supports intramolecular hydrogen bonds (IHBs), as evidenced by IR and crystallographic data. These IHBs potentially stabilize bioactive conformations while allowing solvent interaction in aqueous environments.

- Selectivity Engineering : The 4-methylbenzyl group may confer selectivity for isoforms of COXs or kinases, as similar substituents in related oxalamides showed preferential binding to COX-2 over COX-1.

Comparative studies with constitutional isomers reveal that subtle structural variations—such as the placement of methyl groups—significantly impact chiral organization and cytotoxicity. For example, oxalamide 3 (from ) exhibited a 3-fold stronger Cotton effect than isomer 4 , correlating with enhanced antiproliferative activity in HeLa cells.

Research Significance in Drug Discovery Paradigms

This compound exemplifies the shift toward "function-first" discovery frameworks, where binding assays precede functional studies. Its synthesis—via oxalyl chloride-mediated dimerization of amine precursors—mirrors scalable methodologies for generating diverse oxalamide libraries.

Key research applications include:

- Cancer Therapeutics : Structural analogs inhibit tumor cell proliferation (e.g., IC$$_{50}$$ = 4.72 μM in MCF-7 cells), likely through apoptosis induction via COX-2 upregulation.

- Neurological Disorders : Oxalamides are under investigation as neuroprotective agents, though this compound’s blood-brain barrier permeability remains uncharacterized.

- Supramolecular Materials : Preliminary gelation studies suggest potential in drug delivery systems, though stability limitations necessitate further derivatization.

The table below summarizes critical physicochemical and biological attributes:

Properties

IUPAC Name |

N'-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2/c1-16-5-7-17(8-6-16)14-24-22(28)23(29)25-15-21(26(2)3)18-9-10-20-19(13-18)11-12-27(20)4/h5-10,13,21H,11-12,14-15H2,1-4H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFAGZWKMKCIGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N4O2, with a molecular weight of approximately 394.52 g/mol. The compound features an oxalamide functional group, which is known for its diverse biological activities, along with a dimethylamino group and a 1-methylindolin-5-yl moiety that contribute to its unique chemical properties.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes and receptors. The oxalamide structure may facilitate interactions with biological targets, potentially acting as an inhibitor or modulator in various pathways.

Biological Activities

Research indicates that compounds with similar oxalamide structures exhibit a range of biological activities including:

- Neuropharmacological Effects : Related compounds have shown activity as antagonists of neurokinin-1 receptors, which are involved in pain modulation and mood regulation.

- Anticancer Properties : Some oxalamides have been investigated for their potential to inhibit cancer cell proliferation.

- Metabolic Effects : Certain derivatives have demonstrated protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, indicating potential implications in diabetes treatment.

Table 1: Biological Activities of Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide | Indole core, dimethylamino group | Selective 5-HT(1F) receptor agonist |

| N-[2-(1-methylindol-3-yl)ethyl]-3-oxobutyramide | Indole core, ethyl-amide linkage | Potential antifungal agent |

| 5-chloro-3-ethyl-1H-indole-2-carboxylic acid | Indole core, carboxylic acid | Small-molecule allosteric modulator of CB1 receptor |

Case Studies

A study focusing on the protective effects of oxalamide derivatives against ER stress-induced apoptosis in pancreatic β-cells highlighted the significant role these compounds can play in diabetes management. The compound WO5m (related structure) exhibited maximal protective activity at an EC50 of 0.1 ± 0.01 μM against thapsigargin-induced β-cell death, showcasing the potential therapeutic benefits of this class of compounds .

Scientific Research Applications

Anticancer Activity

Research indicates that N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-methylbenzyl)oxalamide exhibits significant anticancer properties.

-

Mechanism of Action : The compound induces apoptosis in various cancer cell lines through intrinsic apoptotic pathways. Studies have reported IC50 values indicating effective concentrations for inhibiting cancer cell growth, particularly in breast cancer cell lines (MCF-7).

Cell Line IC50 Value (µM) Exposure Time (hours) MCF-7 30 48 - Case Study : In vitro studies demonstrated that treatment with this compound significantly reduced cell viability in MCF-7 cells, suggesting its potential as a therapeutic agent against breast cancer.

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies against various bacterial strains.

-

In Vitro Studies : The minimum inhibitory concentration (MIC) was determined for several Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 200

The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Receptor Interaction Studies

Preliminary research suggests that this compound may interact with specific receptors involved in neurogenic inflammation and cancer cell proliferation.

- Binding Affinities : Further studies are needed to elucidate its binding affinities and mechanisms of action at the molecular level. Understanding these interactions could lead to the development of novel therapeutic agents targeting specific pathways involved in disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its 1-methylindolin-5-yl and 4-methylbenzyl substituents. Below is a comparative analysis with other oxalamides from the evidence:

Metabolic and Toxicological Insights

- Amide Stability: Unlike No. 1768 and No. 1767 (), which resist amide hydrolysis, the target compound’s dimethylaminoethyl group may undergo oxidative metabolism (e.g., N-demethylation), similar to kinase inhibitors in .

- Toxicity : The 1-methylindolin-5-yl group could introduce neuropharmacological effects, contrasting with flavoring oxalamides (e.g., S336 ) that exhibit low toxicity due to rapid clearance .

- Synthetic Complexity : The indoline moiety requires specialized synthetic steps (e.g., indole alkylation), unlike simpler flavoring oxalamides synthesized via direct amidation .

Functional Group Impact

- 4-Methylbenzyl Group : Provides hydrophobicity for receptor binding, analogous to the 2,4-dimethoxybenzyl group in S336 .

Q & A

Q. Critical parameters :

- Stoichiometry : Excess amine (1.2–1.5 equivalents) minimizes side products.

- Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate imidazolidinone ring closure in related compounds .

- Work-up : Neutralization with ammonia or sodium bicarbonate prevents decomposition of acid-sensitive intermediates .

Basic: Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should researchers prioritize?

Answer:

- H NMR :

- HRMS (ESI) : Exact mass calculation for CHNO (expected [M+H]: 409.2341) to confirm molecular integrity .

- IR spectroscopy : Stretching vibrations for amide C=O (1650–1700 cm) and N-H (3300–3500 cm) .

Advanced: How can researchers optimize purity (>98%) during synthesis, and what purification challenges arise?

Answer:

Optimization strategies :

Q. Challenges :

- Hydroscopic intermediates : Dimethylamino-containing precursors may absorb moisture, requiring anhydrous conditions during handling .

- Byproduct formation : Over-chlorination during imidoyl chloride steps (e.g., using PCl) can generate undesired dihalogenated species; monitor via TLC (R = 0.4–0.5 in ethyl acetate) .

Advanced: What in vitro assays are suitable for evaluating biological activity, given structural analogs?

Answer:

- Enzyme inhibition : Screen against soluble epoxide hydrolase (sEH) using fluorogenic substrates (e.g., PHOME), as oxalamides show affinity for hydrophobic active sites .

- Cellular uptake : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HepG2), noting the impact of the methylbenzyl group on membrane permeability .

- Receptor binding : Radioligand displacement assays (e.g., P2X7 receptor) to assess competitive inhibition, leveraging the dimethylamino group’s electrostatic interactions .

Advanced: How do modifications at the dimethylamino or methylbenzyl groups affect physicochemical properties and target engagement?

Answer:

Structure-activity relationships (SAR) :

- Dimethylamino substitution :

- Methylbenzyl modification :

Advanced: How should researchers resolve discrepancies in biological activity between compound batches?

Answer:

Root-cause analysis :

- Purity assessment : Compare HPLC chromatograms (e.g., C18 column, 254 nm) to detect trace impurities (>0.1%) that may act as off-target modulators .

- Counterion analysis : Batches synthesized as trifluoroacetate salts (vs. hydrochloride) may exhibit altered solubility; characterize via ion chromatography .

- Crystallinity : XRPD identifies polymorphic forms affecting dissolution rates; amorphous batches may show higher in vitro activity but lower in vivo efficacy .

Q. Mitigation strategies :

- Standardize synthetic protocols (e.g., strict temperature control during amide coupling) .

- Validate bioassays with reference standards (e.g., commercially available oxalamide derivatives) .

Advanced: What toxicological parameters should be prioritized in preclinical profiling?

Answer:

- NOEL determination : Conduct 28-day rat studies (oral dosing at 10–100 mg/kg/day), monitoring hepatic enzymes (ALT/AST) and renal biomarkers (creatinine), as structurally related oxalamides show dose-dependent hepatotoxicity at >50 mg/kg .

- Metabolite identification : LC-HRMS screens for reactive intermediates (e.g., quinone imines) formed via CYP3A4-mediated oxidation of the indoline moiety .

- Cardiotoxicity : Patch-clamp assays to assess hERG channel inhibition, critical for compounds with basic amine groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.